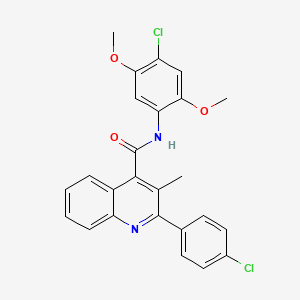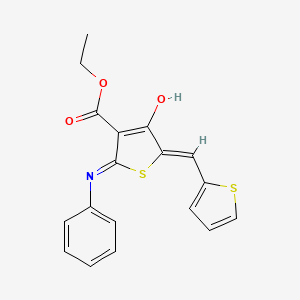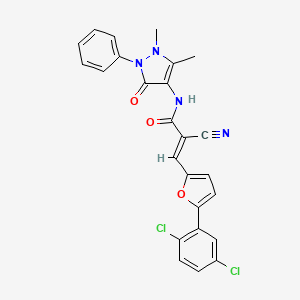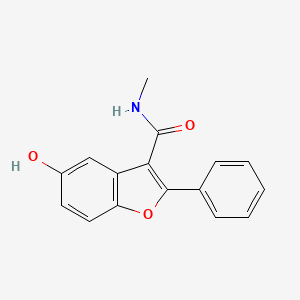![molecular formula C36H32N4O6 B11653949 2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11653949.png)
2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound with a unique structure that includes a piperazine ring, carbonyl groups, and methanoisoindole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multiple steps. One common method includes the reaction of piperazine with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinediylbis(2-pyridinylmethanone): Another compound with a piperazine core, used in different applications.
4,4’-{1,4-Piperazinediylbis[carbonyl(4-fluoro-3,1-phenylene)methylene]}di(1(2H)-phthalazinone):
Uniqueness
2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its combination of piperazine, carbonyl, and methanoisoindole units, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C36H32N4O6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoyl]piperazine-1-carbonyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C36H32N4O6/c41-31(19-5-9-25(10-6-19)39-33(43)27-21-1-2-22(17-21)28(27)34(39)44)37-13-15-38(16-14-37)32(42)20-7-11-26(12-8-20)40-35(45)29-23-3-4-24(18-23)30(29)36(40)46/h1-12,21-24,27-30H,13-18H2 |
InChI Key |
JNWWRXMTGBUCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)C6=CC=C(C=C6)N7C(=O)C8C9CC(C8C7=O)C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653866.png)

![pentyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11653874.png)
![5-(4-fluorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653891.png)


![Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11653914.png)

![4-cyclohexyl-5-heptylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11653918.png)
![(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653919.png)
![(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653925.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653926.png)


